6-(2,3-Dimethoxyphenyl)pyridine-3-carboxamide
Overview
Description
6-(2,3-Dimethoxyphenyl)pyridine-3-carboxamide is a compound that belongs to the class of pyridine derivatives Pyridine derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,3-Dimethoxyphenyl)pyridine-3-carboxamide typically involves the reaction of 2,3-dimethoxybenzaldehyde with a suitable pyridine derivative under specific conditions. One common method involves the use of 2-cyanothioacetamide as a precursor, which reacts with the aldehyde in the presence of a base such as sodium ethoxide . The reaction is usually carried out under reflux conditions for several hours, followed by purification steps such as crystallization from methanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production .
Chemical Reactions Analysis
Types of Reactions
6-(2,3-Dimethoxyphenyl)pyridine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
6-(2,3-Dimethoxyphenyl)pyridine-3-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-(2,3-Dimethoxyphenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in the context of its antimicrobial activity, the compound has been shown to inhibit the growth of Mycobacterium tuberculosis by inducing autophagy in macrophages . This involves the activation of specific enzymes and signaling pathways that lead to the degradation of bacterial cells.
Comparison with Similar Compounds
Similar Compounds
6-Tosyl-4,5,6,7-Tetrahydrothieno[2,3-c]Pyridine-3-Carboxamide: Another pyridine derivative with similar structural features but different functional groups.
5-Amino-pyrazoles: Compounds with a similar pyridine core but different substituents, leading to different chemical and biological properties.
Uniqueness
6-(2,3-Dimethoxyphenyl)pyridine-3-carboxamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity. The presence of the 2,3-dimethoxyphenyl group enhances its potential as a therapeutic agent and its versatility in chemical synthesis .
Properties
IUPAC Name |
6-(2,3-dimethoxyphenyl)pyridine-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-18-12-5-3-4-10(13(12)19-2)11-7-6-9(8-16-11)14(15)17/h3-8H,1-2H3,(H2,15,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POAAWEHWTVEHMU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2=NC=C(C=C2)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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